

# The Impact of NO-711 on Extrasynaptic GABA Concentrations: A Technical Guide

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## Compound of Interest

Compound Name: NO-711

Cat. No.: B1679361

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of **NO-711** on extrasynaptic gamma-aminobutyric acid (GABA) concentrations. **NO-711** is a potent and selective inhibitor of the GABA transporter 1 (GAT-1), a key protein responsible for the reuptake of GABA from the synaptic cleft and extrasynaptic space. By blocking GAT-1, **NO-711** effectively increases the ambient levels of GABA, leading to significant physiological and potential therapeutic effects. This document details the mechanism of action, presents quantitative data from key studies, outlines common experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

## Mechanism of Action: GAT-1 Inhibition by NO-711

GAT-1 is a sodium- and chloride-dependent transporter primarily located on the presynaptic terminals of GABAergic neurons and on surrounding glial cells, particularly astrocytes. Its primary function is to clear GABA from the extracellular space, thereby terminating its synaptic action and maintaining low ambient GABA levels.

**NO-711** (1,2,5,6-tetrahydro-1-[2-[[[(diphenylmethylene)amino]oxy]ethyl]-3-pyridinecarboxylic acid hydrochloride) is a selective inhibitor of GAT-1. By binding to GAT-1, **NO-711** prevents the reuptake of GABA, leading to an accumulation of the neurotransmitter in the extrasynaptic space. This elevation of ambient GABA enhances the tonic inhibition mediated by high-affinity extrasynaptic GABA-A receptors.

## Quantitative Effects of NO-711 on Extrasynaptic GABA

The administration of **NO-711** has been shown to produce a significant and measurable increase in extrasynaptic GABA concentrations in various brain regions. The following table summarizes quantitative data from key studies.

Brain Region	Animal Model	Method	NO-711 Dose / Concentration	% Increase in GABA (Mean ± SEM)	Reference
Ventral Tegmental Area	Rat	In Vivo Microdialysis	10 mg/kg, i.p.	350 ± 60%	(Gunduz-Cinar et al., 2013)
Hippocampus	Rat	In Vivo Microdialysis	10 mg/kg, i.p.	~250%	(Kohl et al., 2012)
Thalamus (VPM)	Rat	In Vitro Slice Electrophysiology	10 µM	Tonic current increased by ~3-fold	(Belelli et al., 2005)
Cerebellar Granule Cells	Rat	In Vitro Patch Clamp	5 µM	Tonic current increased by ~2-fold	(Rossi et al., 2003)

## Experimental Protocols

### In Vivo Microdialysis with HPLC-ECD

This protocol is widely used to measure extracellular neurotransmitter levels in the brains of living animals.

Objective: To quantify the change in extrasynaptic GABA concentration following systemic administration of **NO-711**.

Materials:

- Stereotaxic apparatus
- Microdialysis probes (e.g., 2 mm membrane length)
- Syringe pump
- Fraction collector
- HPLC system with electrochemical detection (HPLC-ECD)
- Artificial cerebrospinal fluid (aCSF)
- **NO-711**
- Anesthetics

Procedure:

- **Surgical Implantation:** Rats are anesthetized and placed in a stereotaxic frame. A guide cannula is implanted, targeting the brain region of interest (e.g., ventral tegmental area).
- **Recovery:** Animals are allowed to recover from surgery for a specified period (e.g., 24-48 hours).
- **Microdialysis:** A microdialysis probe is inserted through the guide cannula. The probe is perfused with aCSF at a constant flow rate (e.g., 1  $\mu$ L/min).
- **Baseline Collection:** Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular GABA levels.
- **Drug Administration:** **NO-711** is administered (e.g., intraperitoneally, 10 mg/kg).
- **Post-Injection Collection:** Dialysate collection continues for a set period (e.g., 2-3 hours) to monitor the drug's effect.
- **Sample Analysis:** GABA concentrations in the dialysate samples are quantified using HPLC-ECD.

## In Vitro Slice Electrophysiology

This technique is used to measure the physiological consequences of increased extrasynaptic GABA, such as changes in tonic inhibitory currents.

Objective: To measure the effect of **NO-711** on tonic GABA-A receptor-mediated currents in a specific neuronal population.

Materials:

- Vibrating microtome
- Recording chamber
- Patch-clamp amplifier and data acquisition system
- Glass micropipettes
- Artificial cerebrospinal fluid (aCSF)
- Intracellular solution
- **NO-711** and other pharmacological agents (e.g., GABA-A receptor antagonists)

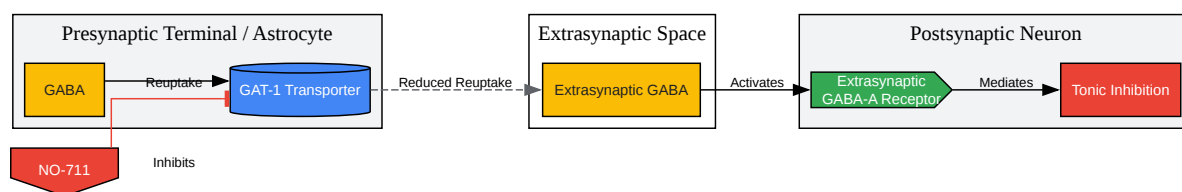
Procedure:

- **Slice Preparation:** The brain is rapidly removed and placed in ice-cold, oxygenated aCSF. Coronal or sagittal slices of the desired thickness (e.g., 300  $\mu\text{m}$ ) containing the region of interest are prepared using a vibratome.
- **Recovery:** Slices are allowed to recover in oxygenated aCSF at room temperature for at least one hour.
- **Recording:** A single slice is transferred to a recording chamber and continuously perfused with aCSF. Whole-cell patch-clamp recordings are obtained from target neurons.
- **Baseline Measurement:** A stable baseline of the holding current is established.

- **NO-711** Application: **NO-711** (e.g., 10  $\mu$ M) is bath-applied to the slice. The change in the holding current reflects the activation of tonic GABA-A receptor conductances.
- Pharmacological Confirmation: The specificity of the effect is confirmed by applying a GABA-A receptor antagonist (e.g., bicuculline), which should reverse the **NO-711**-induced change in holding current.

## Signaling Pathways and Experimental Workflows

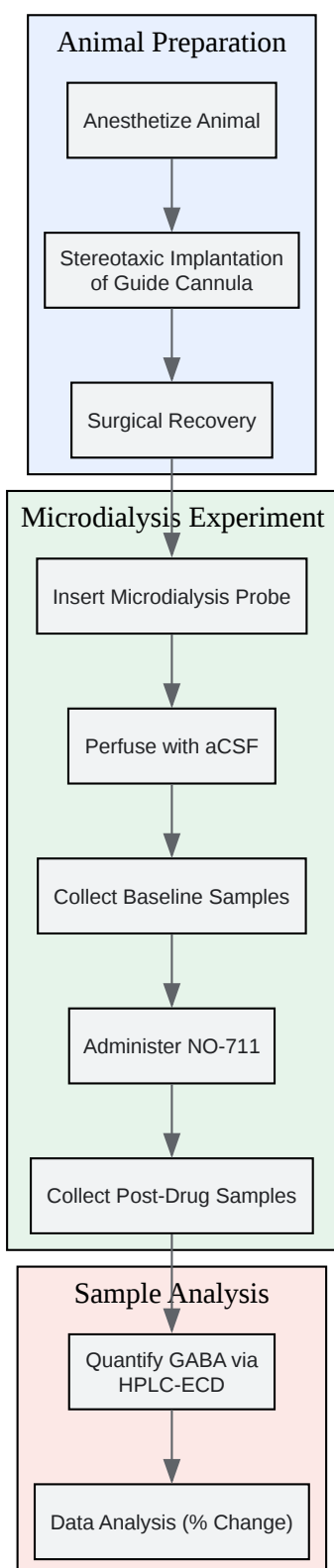
### NO-711 Mechanism of Action



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Caption: Mechanism of **NO-711** action on extrasynaptic GABA.

## In Vivo Microdialysis Experimental Workflow



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Caption: Workflow for in vivo microdialysis experiments.

## Conclusion

**NO-711** is a valuable pharmacological tool for studying the roles of GAT-1 and extrasynaptic GABA in neural circuits. Its ability to reliably and significantly increase ambient GABA levels allows for the investigation of tonic inhibition and its downstream consequences. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals interested in targeting the GABAergic system. The continued study of GAT-1 inhibitors like **NO-711** holds promise for the development of novel therapeutics for a range of neurological and psychiatric disorders characterized by GABAergic dysfunction.

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